N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
描述
N-Formyl-DL-tryptophan (CAS 16108-03-5) is a chemically modified derivative of the amino acid tryptophan, where a formyl group (-CHO) is attached to the alpha-amino group of the racemic DL-tryptophan mixture. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . Key properties include a melting point of 167°C, predicted density of 1.375 g/cm³, and a boiling point of 590.4°C (predicted) . The compound is commonly utilized in peptide synthesis as a protected amino acid intermediate, where the formyl group acts as a temporary protecting moiety during solid-phase synthesis .
Structurally, N-Formyl-DL-tryptophan retains the indole ring of tryptophan, which is critical for interactions in biological systems, such as binding to hydrophobic pockets in proteins or enzymes. The racemic DL-form indicates equal parts D- and L-enantiomers, which may influence its reactivity and applications compared to enantiopure derivatives (e.g., N-Formyl-L-tryptophan, CAS 27520-72-5) .
属性
IUPAC Name |
N-(5-bromofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-5-7-14(8-6-13)21(17(22)15-9-10-16(19)24-15)18(23)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWCLGHFORIPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(O2)Br)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the bromofuran intermediate: This can be achieved by brominating furan using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acylation of the piperidine ring: The piperidine ring is acylated using the bromofuran intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Introduction of the p-tolyl group: The p-tolyl group can be introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a p-tolyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
科学研究应用
Scientific Research Applications
-
Medicinal Chemistry :
- Preliminary studies indicate that N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . This suggests its potential utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).
-
Molecular Docking Studies :
- Molecular docking analyses have shown that this compound can effectively bind to COX-2, indicating good binding affinity and potential as a lead compound for further drug development . Such studies provide insights into the interaction mechanisms between the compound and target proteins, guiding optimization for enhanced biological activity.
-
Biological Activity :
- Similar compounds have demonstrated various biological activities, including antimicrobial and anticancer properties. The structural features of this compound may confer similar activities, making it a candidate for further investigation in these areas .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique features and potential applications:
This comparative analysis illustrates the versatility of furan derivatives in medicinal chemistry and their potential for diverse biological activities.
作用机制
The mechanism of action of N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The bromofuran moiety and p-tolyl group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Comparison with Structural Analogues
Structural and Physical Properties
The following table highlights key differences between N-Formyl-DL-tryptophan and its analogues:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Melting Point (°C) |
|---|---|---|---|---|---|
| N-Formyl-DL-tryptophan | 16108-03-5 | C₁₂H₁₂N₂O₃ | 232.24 | Formyl on α-amino group | 167 |
| L-Tryptophan | 73-22-3 | C₁₁H₁₂N₂O₂ | 204.23 | Parent amino acid | 283–285 |
| N-Acetyl-DL-tryptophan | 2280-01-5 | C₁₃H₁₄N₂O₃ | 246.26 | Acetyl on α-amino group | Not reported |
| N-Formyl-L-tryptophan | 27520-72-5 | C₁₂H₁₂N₂O₃ | 232.24 | L-enantiomer of formyl derivative | Not reported |
| N-Boc-1-formyl-L-tryptophan | 47355-10-2 | C₁₇H₂₀N₂O₅ | 332.36 | Boc and formyl dual protection | Not reported |
| N-Malonyl-DL-tryptophan | Not specified | C₁₄H₁₄N₂O₅ | 290.27 | Malonyl on α-amino group | Not reported |
Notes:
- The formyl group (-CHO) is smaller and more reactive than the acetyl group (-COCH₃), enabling easier deprotection in peptide synthesis .
- N-Boc-1-formyl-L-tryptophan introduces a tert-butoxycarbonyl (Boc) group, enhancing stability during multi-step syntheses but increasing molecular weight and complexity .
Tumor Promotion
- DL-Tryptophan (unmodified) demonstrated tumor-promoting activity in bladder carcinogenesis studies when administered after FANFT (a nitrofuran carcinogen) in rats, though it was less potent than saccharin .
Enzymatic Reactivity
- This indicates steric or electronic hindrance from the formyl/acetyl groups limits enzyme recognition .
Chemical Reactivity and Stability
- Formyl vs. Acetyl Groups : The formyl group’s higher electrophilicity makes it more susceptible to nucleophilic attack, facilitating selective deprotection under mild acidic conditions. In contrast, acetyl groups require stronger acids or bases for removal .
- Racemic vs. Enantiopure Forms : The DL-form’s racemic nature may reduce binding specificity in chiral environments compared to enantiopure L-forms, as seen in enzyme-substrate interactions .
生物活性
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound notable for its complex structure, which includes a furan moiety, a p-tolyl group, and a piperidine ring. Its molecular formula is C18H19BrN2O3, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anti-inflammatory agent and a candidate for further drug development.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrN2O3 |
| Molecular Weight | 391.3 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anti-Inflammatory Potential
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory properties. This potential is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Molecular docking studies suggest that this compound can bind effectively to COX-2, indicating its potential as a lead compound for the development of anti-inflammatory drugs .
Case Study: COX Inhibition
In a study evaluating the binding affinity of various compounds to COX-2, this compound showed promising results. The compound's interaction with the enzyme was characterized by favorable binding energies, suggesting that modifications to enhance these interactions could lead to more potent derivatives .
Anticancer Activity
Research into piperidine derivatives has highlighted their potential in cancer therapy. This compound fits within this category, with studies indicating that similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogs of piperidine have been shown to induce apoptosis in tumor cells, making them candidates for further investigation in oncology .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its biological activity. The presence of the furan ring and the piperidine structure enhances its interaction with biological targets. SAR studies have indicated that modifications at specific sites on the molecule can significantly impact its efficacy and selectivity towards COX enzymes and cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Structure | Potential COX-2 inhibitor |
| 1-(5-Bromofuran-2-carbonyl)piperidine-4-carboxylic acid | Structure | Different substitution pattern on the piperidine ring |
| 4-(p-Tolyl)thiazole-2-carboxamide | Structure | Features a thiazole ring; potential antimicrobial activity |
These comparisons highlight the versatility of furan derivatives in medicinal chemistry and their diverse biological activities.
常见问题
Q. What are the key synthetic steps for N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis involves three stages: (i) preparation of 5-bromofuran-2-carbonyl chloride via thionyl chloride activation, (ii) synthesis of N-(p-tolyl)piperidine-1-carboxamide using carbodiimide-mediated coupling, and (iii) final coupling via nucleophilic acyl substitution. Yield optimization requires controlled temperatures (0–5°C for acid chloride formation) and anhydrous solvents (e.g., dichloromethane). Purity (>95%) is achievable via HPLC with a C18 column and acetonitrile/water gradient .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the bromofuran (δ 7.2–7.4 ppm for furan protons) and piperidine ring conformation (axial/equatorial coupling constants).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 445.04 (C₁₈H₁₈BrN₂O₃).
- HPLC : Monitor purity using a 70:30 acetonitrile/water mobile phase.
- FT-IR : Identify carbonyl stretches (1690–1710 cm⁻¹ for amide and ester groups) .
Q. What in vitro assays are suitable for initial biological screening?
- Anticancer Activity : MTT assay against HeLa (cervical) and MCF-7 (breast) cancer cells (IC₅₀ reported at 12–18 μM ).
- Anti-inflammatory Potential : COX-2 inhibition assay using recombinant enzyme (IC₅₀ ~5 μM) .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How does the bromofuran moiety influence target selectivity and binding kinetics?
Computational docking (AutoDock Vina) reveals the bromine atom forms halogen bonds with PARP-1’s Tyr907 (binding energy: −9.2 kcal/mol). Replacements (e.g., chlorine or methyl) reduce affinity by 30–50%, suggesting bromine’s critical role in π-stacking and hydrophobic interactions. MD simulations (100 ns) show stable binding in PARP’s NAD⁺-binding pocket .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Piperidine Substitution : N-Methylation reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hours).
- Furan Replacement : Thiophene analogs show similar potency but enhanced microsomal stability (CLₜₙₜ: 12 vs. 22 mL/min/kg for bromofuran).
- Prodrug Strategies : Esterification of the carboxamide improves oral bioavailability (AUC increased 3-fold in rat models) .
Q. What explains discrepancies in cytotoxicity across cancer cell lines?
Variability in IC₅₀ values (e.g., 12 μM in HeLa vs. 45 μM in A549) correlates with differential expression of PARP-1 and efflux transporters (e.g., P-gp). Knockdown of P-gp via siRNA sensitizes resistant lines (IC₅₀ decreases by 60%). Combinatorial studies with olaparib (PARP inhibitor) show synergistic effects (CI = 0.4) in BRCA1-deficient models .
Q. How can crystallographic data resolve conformational ambiguity in the piperidine ring?
X-ray diffraction (ORTEP-3) confirms a chair conformation with axial orientation of the p-tolyl group. The dihedral angle between the furan and piperidine planes is 85°, minimizing steric clash. Disorder in the bromine position (occupancy 0.7/0.3) suggests dynamic flexibility in solution .
Methodological Considerations
Q. What strategies mitigate side reactions during synthesis?
- Competitive Nucleophiles : Use DMAP (4-dimethylaminopyridine) to suppress racemization during amide coupling.
- Moisture Sensitivity : Conduct reactions under argon with molecular sieves (3Å) to prevent hydrolysis of the acid chloride intermediate.
- Byproduct Removal : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted p-toluidine .
Q. How should researchers address low solubility in biological assays?
- Formulation : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies; particle size reduction (<200 nm via nano-milling) improves aqueous solubility by 5-fold.
- Salt Formation : Hydrochloride salts increase solubility (from 0.2 mg/mL to 1.5 mg/mL in PBS) without altering activity .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
The dual activity arises from PARP/COX-2 cross-talk. In inflammatory models (LPS-induced macrophages), COX-2 inhibition dominates (IL-6 reduction by 70%). In cancer models, PARP inhibition triggers synthetic lethality. Dose-dependent effects are critical: low doses (1–10 μM) favor COX-2, while higher doses (>20 μM) engage PARP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
